(1-butylindol-3-yl)-(4-methoxyphenyl)methanone
Overview
Description
It is structurally similar to RCS-4, with the primary difference being the length of the N-1 alkyl chain, which is shortened from C5 to C4 . This compound has been identified in various herbal blends and is known for its cannabimimetic properties, meaning it mimics the effects of cannabinoids found in cannabis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of RCS-4-C4 homolog involves the reaction of 1-butyl-1H-indole-3-carboxylic acid with 4-methoxyphenylmagnesium bromide in the presence of a suitable catalyst. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of RCS-4-C4 homolog follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors. The product is then purified using industrial-scale chromatography or crystallization techniques to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
RCS-4-C4 homolog undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
RCS-4-C4 homolog is primarily used in scientific research to study the effects of synthetic cannabinoids on cannabinoid receptors. It is used in:
Chemistry: To understand the structure-activity relationships of synthetic cannabinoids.
Biology: To study the interaction of synthetic cannabinoids with biological systems.
Medicine: To explore potential therapeutic applications and toxicological effects.
Industry: As a reference standard in forensic and toxicological analysis.
Mechanism of Action
RCS-4-C4 homolog exerts its effects by acting as an agonist at cannabinoid receptors, specifically CB1 and CB2 receptors. It binds to these receptors and mimics the effects of natural cannabinoids, leading to various physiological and psychological effects. The activation of CB1 receptors is primarily responsible for the psychoactive effects, while CB2 receptor activation is associated with anti-inflammatory and immunomodulatory effects .
Comparison with Similar Compounds
RCS-4-C4 homolog is similar to other synthetic cannabinoids such as JWH-018, RCS-2, and RCS-3. it is unique due to its specific structural modifications:
RCS-4: Similar structure but with a longer N-1 alkyl chain (C5).
JWH-018: Different core structure but similar cannabinoid receptor activity.
RCS-2 and RCS-3: Regioisomers with different substitution patterns on the indole ring.
These structural differences result in variations in their binding affinities and activities at cannabinoid receptors, making RCS-4-C4 homolog a valuable compound for studying the structure-activity relationships of synthetic cannabinoids .
Properties
IUPAC Name |
(1-butylindol-3-yl)-(4-methoxyphenyl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO2/c1-3-4-13-21-14-18(17-7-5-6-8-19(17)21)20(22)15-9-11-16(23-2)12-10-15/h5-12,14H,3-4,13H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INTUAOVLJFCJIP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=C(C=C3)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601018143 | |
Record name | (4-methoxyphenyl)(1-butyl-1H-indol-3-yl)-methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601018143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1345966-77-9 | |
Record name | (1-Butyl-1H-indol-3-yl)(4-methoxyphenyl)methanone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1345966779 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (4-methoxyphenyl)(1-butyl-1H-indol-3-yl)-methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601018143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | RCS-4 C4 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JYD20N5YL7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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